Ribavirin Impurity 7
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Overview
Description
Ribavirin Impurity 7 is a degradation product of Ribavirin, a synthetic nucleoside analog structurally related to guanine. Ribavirin is widely used as an antiviral agent, particularly in the treatment of chronic hepatitis C and respiratory syncytial virus infections . This compound, like other impurities, is crucial for understanding the stability, efficacy, and safety of the parent drug.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ribavirin Impurity 7 involves the chemical degradation of Ribavirin. Ribavirin itself is synthesized through a chemoenzymatic process that includes the chemical synthesis of 1,2,4-triazole-3-carboxamide, followed by an enzyme-catalyzed transglycosylation reaction . The degradation to this compound can occur under various conditions, including acidic, alkaline, oxidative, and photolytic environments .
Industrial Production Methods: Industrial production of Ribavirin involves large-scale chemical synthesis and purification processes. The degradation products, including this compound, are typically monitored and controlled using validated stability-indicating liquid chromatographic methods .
Chemical Reactions Analysis
Types of Reactions: Ribavirin Impurity 7 undergoes several types of chemical reactions, including:
Oxidation: Exposure to oxidative conditions can lead to the formation of various degradation products.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Nucleophilic substitution reactions can lead to the formation of different impurities.
Common Reagents and Conditions:
Oxidative Reagents: Hydrogen peroxide, potassium permanganate.
Acidic Conditions: Hydrochloric acid, sulfuric acid.
Alkaline Conditions: Sodium hydroxide, potassium hydroxide.
Major Products Formed: The major products formed from these reactions include various triazole derivatives and other nucleoside analogs .
Scientific Research Applications
Ribavirin Impurity 7 has several scientific research applications:
Chemistry: Used as a reference standard in chromatographic methods to ensure the purity and stability of Ribavirin.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of Ribavirin.
Industry: Used in quality control processes during the manufacturing of Ribavirin.
Mechanism of Action
Comparison with Similar Compounds
- Ribavirin Impurity A
- Ribavirin Impurity B
- Ribavirin Impurity C
- Ribavirin Impurity D
Comparison: Ribavirin Impurity 7 is unique in its specific degradation pathway and the conditions under which it forms. Unlike other impurities, it may have distinct chemical and biological properties that are crucial for the comprehensive understanding of Ribavirin’s stability and efficacy .
Biological Activity
Ribavirin, a synthetic nucleoside analog, is primarily recognized for its antiviral properties against a range of RNA and DNA viruses. Among its various forms, Ribavirin Impurity 7 has garnered attention due to its potential biological activity. This article explores the biological mechanisms, efficacy, and relevant research findings associated with this compound.
Overview of Ribavirin and Its Impurities
Ribavirin is known to exert its antiviral effects by several mechanisms:
- Inhibition of RNA-dependent RNA Polymerase (RdRp) : Ribavirin triphosphate (RTP) directly inhibits RdRp, crucial for viral RNA synthesis.
- Mutagenesis : It increases the mutation frequency in viral genomes, leading to an "error catastrophe" where the virus cannot replicate effectively.
- Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) : This inhibition depletes intracellular GTP pools, further hindering viral replication.
- Immunomodulatory Effects : Ribavirin shifts immune responses from a T-helper type 2 (Th2) to a T-helper type 1 (Th1) profile, enhancing antiviral activity .
The proposed mechanisms for this compound include:
- Similar Mechanisms as Ribavirin : It may share the same pathways as ribavirin in inhibiting viral replication through RdRp inhibition and mutagenesis.
- Differential Efficacy : Depending on structural variations, this compound could exhibit distinct interactions with viral enzymes or host cell pathways that alter its effectiveness .
Study on Antiviral Efficacy
A recent study investigated the antiviral activity of ribavirin against various viruses, including hepatitis C virus (HCV) and influenza virus. The study highlighted that ribavirin's effectiveness could be influenced by the presence of impurities:
- Cell Line Variability : Different cell lines exhibited varying levels of susceptibility to ribavirin and its impurities. For instance, certain cell types showed significantly lower accumulation of ribavirin, correlating with reduced antiviral efficacy .
Cell Line | Ribavirin Accumulation | Antiviral Efficacy |
---|---|---|
BHK21 | Low | Poor |
HeLa | Moderate | Moderate |
Huh-7.5 | High | High |
Comparative Analysis with Other Antivirals
In a comparative analysis, ribavirin was found to have synergistic effects when combined with other antiviral agents. This combination therapy may enhance the overall therapeutic outcomes for patients with viral infections such as HCV and respiratory syncytial virus (RSV) .
Properties
CAS No. |
39925-11-6 |
---|---|
Molecular Formula |
C15H19N3O9 |
Molecular Weight |
385.33 g/mol |
IUPAC Name |
methyl 2-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C15H19N3O9/c1-7(19)24-5-10-11(25-8(2)20)12(26-9(3)21)14(27-10)18-13(15(22)23-4)16-6-17-18/h6,10-12,14H,5H2,1-4H3/t10-,11-,12-,14-/m1/s1 |
InChI Key |
HEOMJLCCXYSIGI-HKUMRIAESA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC=N2)C(=O)OC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C(=NC=N2)C(=O)OC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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